![molecular formula C20H23NO3 B3014071 3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one CAS No. 609335-38-8](/img/structure/B3014071.png)
3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one is a chemical entity that appears to be related to a class of compounds that exhibit a variety of biological activities and chemical properties. The tert-butyl group is a common substituent in medicinal chemistry, often used to improve the metabolic stability of a compound . The benzo[d]oxazol-2(3H)-one moiety is a heterocyclic component that can be found in various bioactive molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the preparation of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, which is an intermediate in the synthesis of a target mTOR targeted PROTAC molecule . The Suzuki reaction, a type of palladium-catalyzed cross-coupling reaction, is utilized to combine different building blocks to form the desired compound. Optimal conditions for such reactions have been identified, leading to high yields of the target compounds.
Molecular Structure Analysis
The molecular structure of compounds containing tert-butyl and benzo[d]oxazol-2(3H)-one groups can be complex, with the potential for various intermolecular interactions. For instance, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing a three-dimensional network stabilized by hydrogen bonds and π...π contacts . Such detailed structural analysis is crucial for understanding the physical and chemical properties of these compounds.
Chemical Reactions Analysis
The chemical reactivity of compounds with tert-butyl and benzo[d]oxazol-2(3H)-one groups can vary widely. For example, iron complexes with tert-butyl substituted ligands have been synthesized and characterized, demonstrating the ability of these ligands to form coordination compounds with transition metals . These complexes can exhibit interesting magnetic properties and potentially serve as precursors for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of tert-butyl groups can increase lipophilicity, which is an important factor in drug design . The benzo[d]oxazol-2(3H)-one ring system can contribute to the compound's electronic properties and its ability to engage in hydrogen bonding, which can affect solubility and bioavailability . The synthesis and characterization of these compounds, including their crystal structures and antitumor activities, provide valuable insights into their potential applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Phenoxyl-Copper(II) Complexes as Models for Enzymatic Activity
The synthesis and characterization of phenoxyl-copper(II) complexes provide valuable insights into mimicking the active site of enzymes like galactose oxidase. The complexes synthesized from macrocycles with tert-butyl groups exhibit phenoxyl-copper(II) species after electrochemical oxidation, serving as excellent models for studying enzyme mechanisms and designing biomimetic catalysts (Sokolowski et al., 1997).
Structural Studies in Azolylmethanes
Research on the crystal structures of fungicidal azolylmethanes, including those with tert-butyl groups, reveals insights into their conformation and activity. Understanding these molecular structures aids in the development of more effective fungicides and highlights the importance of molecular conformation in biological activity (Anderson et al., 1984).
Reaction of Tert-Butoxy Radicals with Phenols
The study of reactions between tert-butoxy radicals and phenols, including those with tert-butyl groups, contributes to our understanding of radical chemistry. This research is relevant for developing synthetic methodologies and understanding the mechanisms of radical reactions in organic synthesis (Das et al., 1981).
Synthesis and Characterization of Oxidovanadium(V) Complexes
The synthesis of oxidovanadium(V) complexes from ligands with tert-butyl groups explores their structural features and potential catalytic applications. These studies contribute to the development of new catalysts for organic transformations and provide insights into the coordination chemistry of vanadium (Back et al., 2012).
Antimicrobial Activity of Benzoxazole Derivatives
Research on chiral benzoxazole derivatives, including those with tert-butyl groups, demonstrates their potent antimicrobial activity against various bacteria. These findings are significant for the development of new antibacterial agents and highlight the role of molecular structure in antimicrobial efficacy (Zhang et al., 2011).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. For example, similar compounds, such as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, have been associated with hazards such as acute toxicity and skin and eye irritation .
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Given the lack of specific target information, it’s difficult to predict which pathways might be impacted .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of experimental data .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s challenging to predict how these factors might impact this compound .
Eigenschaften
IUPAC Name |
3-[3-(4-tert-butylphenoxy)propyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)15-9-11-16(12-10-15)23-14-6-13-21-17-7-4-5-8-18(17)24-19(21)22/h4-5,7-12H,6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGSGHLOZXGRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B3013989.png)

![(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3013992.png)
![2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3013993.png)
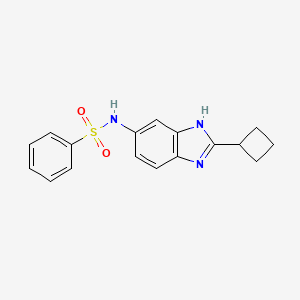
![2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3013998.png)
![2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3014000.png)
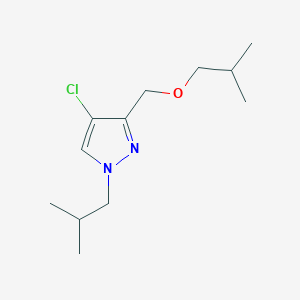
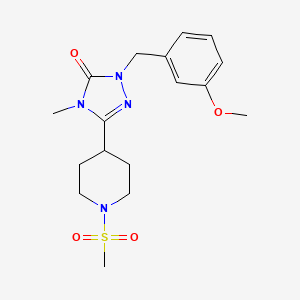
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014005.png)
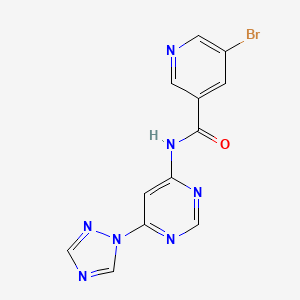
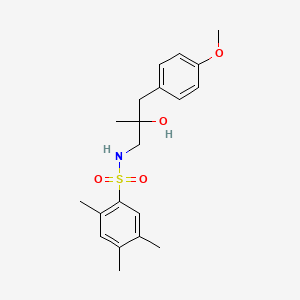
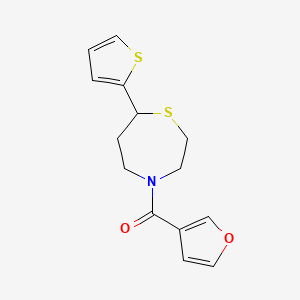
![Methyl 4-(2-(isopropylthio)-8,8-dimethyl-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B3014011.png)